3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
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Description
The compound “3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and has a wide range of biological activities . The molecule also contains a tetrahydrobenzo[f][1,4]oxazepin ring, which is a type of heterocyclic compound. Heterocyclic compounds are often bioactive and are found in many drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrobenzo[f][1,4]oxazepin ring, followed by the introduction of the benzamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a seven-membered tetrahydrobenzo[f][1,4]oxazepin ring and a benzamide group. The presence of the benzamide group could potentially allow for hydrogen bonding, which could influence its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide group and the tetrahydrobenzo[f][1,4]oxazepin ring. The benzamide group could potentially undergo hydrolysis, amidation, or other reactions common to amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide group could allow for hydrogen bonding, which could influence its solubility and other properties .Mechanism of Action
Properties
IUPAC Name |
3-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-21-8-9-24-16-7-6-14(11-15(16)18(21)23)20-17(22)12-4-3-5-13(19)10-12/h3-7,10-11H,2,8-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDVSVBBXXRNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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